Cas no 519152-10-4 (3-[Allyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-benzoic acid)

3-[Allyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-benzoic acid is a sulfonamide-based organic compound featuring a trifluoromethylphenyl group and a carboxylic acid functionality. Its molecular structure combines a sulfamoyl linker with an allyl substituent, offering versatility in synthetic applications. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research. The benzoic acid moiety provides a handle for further derivatization or conjugation. This compound is particularly useful as an intermediate in the development of bioactive molecules, where its unique electronic and steric properties can influence binding affinity and selectivity. Its well-defined reactivity profile ensures consistent performance in organic synthesis.
3-[Allyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-benzoic acid structure
519152-10-4 structure
Product Name:3-[Allyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-benzoic acid
CAS No:519152-10-4
MF:C17H14F3NO4S
MW:385.357573986053
CID:3104765
PubChem ID:2356964
Update Time:2025-10-28

3-[Allyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[Allyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-benzoic acid
    • UVA15210
    • 3-[prop-2-enyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid
    • CS-0218327
    • G35102
    • 3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoicacid
    • AKOS000114969
    • Z56839787
    • 3-(N-ALLYL-N-(3-(TRIFLUOROMETHYL)PHENYL)SULFAMOYL)BENZOIC ACID
    • EN300-00619
    • 3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
    • 519152-10-4
    • Inchi: 1S/C17H14F3NO4S/c1-2-9-21(14-7-4-6-13(11-14)17(18,19)20)26(24,25)15-8-3-5-12(10-15)16(22)23/h2-8,10-11H,1,9H2,(H,22,23)
    • InChI Key: JWOWGPWFVDXXAZ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C(=O)O)C=1)(N(CC=C)C1C=CC=C(C(F)(F)F)C=1)(=O)=O

Computed Properties

  • Exact Mass: 385.05956359Da
  • Monoisotopic Mass: 385.05956359Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 614
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 83.1Ų

3-[Allyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AV20916-50mg
3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
519152-10-4 95%
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$80.00 2024-04-19
A2B Chem LLC
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A2B Chem LLC
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A2B Chem LLC
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A2B Chem LLC
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A2B Chem LLC
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
519152-10-4 95%
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¥1656.00 2024-05-10

3-[Allyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-benzoic acid Related Literature

Additional information on 3-[Allyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-benzoic acid

Recent Advances in the Study of 3-[Allyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-benzoic acid (CAS: 519152-10-4)

The compound 3-[Allyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-benzoic acid (CAS: 519152-10-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfamoyl benzoic acid scaffold and trifluoromethylphenyl moiety, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, shedding light on its role as a versatile scaffold for drug development.

One of the key areas of interest is the compound's potential as an inhibitor of specific enzymatic targets. A 2023 study published in the Journal of Medicinal Chemistry explored its inhibitory effects on carbonic anhydrase isoforms, revealing selective binding affinity and promising pharmacokinetic profiles. The trifluoromethyl group was found to enhance binding interactions, while the allyl sulfamoyl moiety contributed to improved solubility and bioavailability. These findings suggest that 519152-10-4 could serve as a lead compound for developing novel carbonic anhydrase inhibitors with applications in glaucoma and cancer therapy.

In addition to its enzymatic inhibition properties, recent research has investigated the anti-inflammatory potential of 3-[Allyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-benzoic acid. A preclinical study conducted by researchers at the University of Cambridge demonstrated its ability to modulate NF-κB signaling pathways, resulting in significant reduction of pro-inflammatory cytokines in murine models. The compound's unique chemical structure appears to facilitate penetration of cellular membranes while maintaining stability in physiological conditions, making it a promising candidate for further development as an anti-inflammatory agent.

The synthetic accessibility of 519152-10-4 has also been a focus of recent investigations. A 2024 publication in Organic Process Research & Development described an optimized three-step synthesis route with improved yield (78% overall) and reduced environmental impact. The new protocol employs green chemistry principles, including water as a solvent for the final coupling step, addressing previous challenges in large-scale production. This advancement is particularly significant for pharmaceutical companies considering commercial development of derivatives based on this scaffold.

Structural-activity relationship (SAR) studies have provided valuable insights into the compound's pharmacophore. X-ray crystallography data revealed that the benzoic acid moiety forms critical hydrogen bonds with target proteins, while the trifluoromethyl group enhances hydrophobic interactions. Molecular dynamics simulations suggest that the allyl group contributes to conformational flexibility, potentially explaining the compound's ability to interact with multiple biological targets. These findings are guiding the design of second-generation analogs with improved specificity and potency.

Looking forward, researchers anticipate that 3-[Allyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-benzoic acid will continue to be an important scaffold in medicinal chemistry. Its combination of synthetic tractability, favorable physicochemical properties, and diverse biological activities makes it particularly valuable for fragment-based drug discovery approaches. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, with potential applications ranging from metabolic disorders to neurodegenerative diseases. As research progresses, we expect to see more detailed mechanistic studies and clinical translation of findings related to this promising chemical entity.

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